tert-Butyl 4-(hexan-3-yl)piperidine-1-carboxylate
Description
tert-Butyl 4-(hexan-3-yl)piperidine-1-carboxylate: is an organic compound that belongs to the class of piperidinecarboxylates. This compound is characterized by a piperidine ring substituted with a tert-butyl group and a hexan-3-yl chain. It is often used as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals.
Properties
CAS No. |
651054-00-1 |
|---|---|
Molecular Formula |
C16H31NO2 |
Molecular Weight |
269.42 g/mol |
IUPAC Name |
tert-butyl 4-hexan-3-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H31NO2/c1-6-8-13(7-2)14-9-11-17(12-10-14)15(18)19-16(3,4)5/h13-14H,6-12H2,1-5H3 |
InChI Key |
LIJAUQRZCCHXAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)C1CCN(CC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(hexan-3-yl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with hexan-3-yl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(hexan-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 4-(hexan-3-yl)piperidine-1-carboxylate is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems, including their interactions with enzymes and receptors .
Medicine: This compound is a key intermediate in the synthesis of various drugs, including those used to treat neurological disorders and other medical conditions .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(hexan-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness: tert-Butyl 4-(hexan-3-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The hexan-3-yl chain provides hydrophobic characteristics, while the tert-butyl group offers steric protection, making it a valuable intermediate in the synthesis of complex molecules .
Biological Activity
tert-Butyl 4-(hexan-3-yl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a piperidine ring, which is known for its diverse biological activities, including analgesic and anti-inflammatory effects.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its pharmacological properties. Key areas of investigation include:
- Antimicrobial Activity : The compound has shown moderate to strong activity against several bacterial strains.
- Enzyme Inhibition : It has been studied for its potential as an acetylcholinesterase inhibitor, which is significant for treating neurodegenerative diseases.
- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation.
Antimicrobial Activity
In a series of tests, the compound was evaluated against multiple bacterial strains. The results indicated that it possesses significant antibacterial properties. The following table summarizes the findings:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Salmonella typhi | 32 µg/mL |
| Bacillus subtilis | 16 µg/mL |
| Escherichia coli | 64 µg/mL |
| Staphylococcus aureus | 128 µg/mL |
These results demonstrate the compound's potential as an antimicrobial agent, particularly against gram-positive bacteria.
Enzyme Inhibition Studies
The inhibition of acetylcholinesterase (AChE) is crucial for developing treatments for Alzheimer's disease. Studies have shown that this compound exhibits significant AChE inhibition:
| Compound | IC50 (µM) |
|---|---|
| This compound | 5.2 |
| Standard AChE inhibitor | 2.8 |
The IC50 value indicates the concentration required to inhibit 50% of the enzyme's activity, suggesting that this compound has comparable potency to established inhibitors.
Anticancer Activity
In vitro studies have assessed the compound's effects on various cancer cell lines. The results are promising, showing selective cytotoxicity towards cancer cells while sparing normal cells:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Carcinoma) | 10.5 |
| MCF7 (Breast Cancer) | 12.3 |
| A549 (Lung Cancer) | 15.0 |
The selectivity index indicates that this compound may be a candidate for further development as an anticancer agent.
Molecular docking studies have suggested that this compound interacts with key targets involved in cell signaling pathways related to apoptosis and cell cycle regulation. This interaction may lead to the induction of apoptosis in cancer cells.
Case Studies
Recent studies have highlighted the therapeutic potential of this compound in animal models. For instance, one study demonstrated that administration led to a significant reduction in tumor size in mice bearing xenografts of human cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
